molecular formula C12H19NO3S B7411035 3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine

3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine

Cat. No.: B7411035
M. Wt: 257.35 g/mol
InChI Key: VVQSWBLNVPMJRZ-UHFFFAOYSA-N
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Description

3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine is a synthetic organic compound featuring a unique azetidine ring substituted with diethyl groups and a sulfonyl group attached to a methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the sulfonyl group and the furan moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and yield. The use of catalysts to enhance reaction efficiency and reduce production costs is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and related derivatives.

    Reduction: Sulfides and reduced azetidine derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The furan ring may also interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    3,3-Diethyl-1-(5-methylfuran-2-yl)azetidine: Lacks the sulfonyl group, which may result in different reactivity and biological activity.

    3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylpyrrolidine: Contains a pyrrolidine ring instead of an azetidine ring, which may affect its chemical properties and applications.

Uniqueness

3,3-Diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine is unique due to the combination of its azetidine ring, sulfonyl group, and furan moiety. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

3,3-diethyl-1-(5-methylfuran-2-yl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-4-12(5-2)8-13(9-12)17(14,15)11-7-6-10(3)16-11/h6-7H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQSWBLNVPMJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)S(=O)(=O)C2=CC=C(O2)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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